molecular formula C15H14FNO3 B5710164 N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide CAS No. 693819-38-4

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No. B5710164
CAS RN: 693819-38-4
M. Wt: 275.27 g/mol
InChI Key: TUQDOVVSFXNNEL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide, also known as FPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FPH is a derivative of acetaminophen, which is a widely used analgesic drug.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been shown to selectively inhibit cyclooxygenase-2 (COX-2), which is the isoform of the enzyme that is responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can inhibit the production of prostaglandins in human cells, indicating its potential as an anti-inflammatory and analgesic agent. In vivo studies have also shown that N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for use in experiments. N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has also been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the biology of pain and inflammation. However, N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide also has some limitations. It has a relatively short half-life in vivo, which limits its potential as a therapeutic agent. Additionally, N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has some toxicity concerns, and its safety profile needs to be further investigated.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide. One area of interest is the development of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide-based analogs with improved potency and selectivity for COX-2 inhibition. Another area of research is the investigation of the potential of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide as a tool for studying the biology of pain and inflammation. Additionally, N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide could be used as a scaffold for the development of new drugs for the treatment of pain and inflammation. Finally, further studies are needed to investigate the safety and toxicity profile of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide and its analogs.

Synthesis Methods

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can be synthesized through a multi-step reaction starting from 4-fluoroaniline and 2-(hydroxymethyl)phenol. The first step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with 2-(hydroxymethyl)phenol in the presence of a base such as sodium hydroxide to produce N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide. The synthesis method has been optimized to improve the yield and purity of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the most promising areas of research is its use as a scaffold for the development of new analgesic drugs. N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been shown to have a similar structure to acetaminophen, which is a widely used analgesic drug. However, N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide has been found to have a higher potency and longer duration of action than acetaminophen, making it a potential candidate for the development of new analgesic drugs.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQDOVVSFXNNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358426
Record name STK199045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

CAS RN

693819-38-4
Record name STK199045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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